molecular formula C6H12O6 B163384 beta-D-Glucose CAS No. 133947-06-5

beta-D-Glucose

Cat. No.: B163384
CAS No.: 133947-06-5
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-VFUOTHLCSA-N
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Description

Beta-D-Glucose: is a naturally occurring monosaccharide and an essential carbohydrate in biology. It is one of the two anomers of D-glucose, the other being alpha-D-glucose. This compound is a six-carbon sugar (hexose) with the molecular formula C6H12O6. It is found in fruits, plants, and honey, and plays a crucial role in various metabolic processes in living organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-D-Glucose can be synthesized through the hydrolysis of polysaccharides such as starch and cellulose. The hydrolysis process involves breaking down these polysaccharides into their monosaccharide units using acids or enzymes. For example, the enzymatic hydrolysis of cellulose using cellulase enzymes produces this compound .

Industrial Production Methods: In industrial settings, this compound is often produced from starch through enzymatic hydrolysis. The process involves the use of amylase enzymes to break down starch into maltose, which is further hydrolyzed by maltase enzymes to yield this compound . Another method involves the acetylation of D-glucose to produce pentaacetyl-beta-D-glucopyranose, which can be converted to this compound through deacetylation .

Chemical Reactions Analysis

Types of Reactions: Beta-D-Glucose undergoes various chemical reactions, including oxidation, reduction, and glycosylation.

Common Reagents and Conditions:

    Oxidation: Bromine water, nitric acid.

    Reduction: Sodium borohydride.

    Glycosylation: Alcohols and acid catalysts.

Major Products:

    Oxidation: Gluconic acid.

    Reduction: Sorbitol.

    Glycosylation: Disaccharides (e.g., maltose) and polysaccharides (e.g., cellulose).

Scientific Research Applications

Beta-D-Glucose has numerous applications in scientific research across various fields:

Mechanism of Action

Beta-D-Glucose exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Beta-D-Glucose can be compared with other similar compounds such as alpha-D-glucose, fructose, and galactose:

    Alpha-D-Glucose: The main difference between this compound and alpha-D-glucose lies in the orientation of the hydroxyl group at the anomeric carbon.

    Fructose: Fructose is a ketohexose, whereas this compound is an aldohexose.

    Galactose: Galactose is an epimer of glucose, differing in the configuration at the fourth carbon.

These differences in structure result in distinct chemical properties and biological functions for each compound.

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
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InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6-/m1/s1
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InChI Key

WQZGKKKJIJFFOK-VFUOTHLCSA-N
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Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
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Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)O
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Molecular Formula

C6H12O6
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Related CAS

26874-89-5
Record name β-D-Glucopyranose, homopolymer
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DSSTOX Substance ID

DTXSID70883403
Record name beta-D-Glucopyranose
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Molecular Weight

180.16 g/mol
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Physical Description

Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS], Solid
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Solubility

1200.0 mg/mL
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CAS No.

492-61-5, 50-99-7, 133947-06-5, 9010-72-4, 9001-37-0
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Melting Point

146 - 150 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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